molecular formula C13H19NO B3264202 N-Ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 3880-83-9

N-Ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B3264202
CAS No.: 3880-83-9
M. Wt: 205.3 g/mol
InChI Key: PBBXHMUHWXEQJW-UHFFFAOYSA-N
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Description

N-Ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a tetrahydronaphthalene-derived amine featuring an ethyl group at the nitrogen atom and a methoxy substituent at the 5-position of the aromatic ring. This structural framework places it within a broader class of aminotetralin derivatives, which are known for their interactions with serotonin (5-HT) receptors, particularly 5-HT2 subtypes (e.g., 5-HT2A, 5-HT2B, and 5-HT2C). These receptors are G protein-coupled receptors (GPCRs) implicated in neuropsychiatric disorders, including psychoses, anxiety, and compulsive behaviors . The compound’s stereochemistry (trans-configuration at positions 2 and 4) and substituent positioning are critical determinants of its receptor affinity and functional activity.

Properties

IUPAC Name

N-ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-3-14-11-7-8-12-10(9-11)5-4-6-13(12)15-2/h4-6,11,14H,3,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBXHMUHWXEQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCC2=C(C1)C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base.

    Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methoxy and ethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated amines.

Scientific Research Applications

N-Ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as binding to specific receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

N-Ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine shares its core aminotetralin structure with several pharmacologically active compounds. Key structural variations among analogs include:

  • N-substituents : Replacement of the ethyl group with methyl, dimethyl, or propyl groups.
  • Aromatic ring substituents : Methoxy, halogen (e.g., Br, Cl), or phenyl groups at positions 4, 5, or 5.
  • Stereochemistry : Trans vs. cis configurations at positions 2 and 4, which significantly influence receptor selectivity and activity .

Table 1: Structural Comparison of Selected Aminotetralin Derivatives

Compound Name N-Substituent Aromatic Substituent (Position) Stereochemistry Key Receptor Activities
PAT (4-phenyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine) N,N-dimethyl Phenyl (C4) trans-(2S,4R) 5-HT2C agonist; 5-HT2A/2B antagonist
(−)-MBP N,N-dimethyl 3′-Bromophenyl (C4) trans-(2S,4R) 5-HT2C agonist; 5-HT2A/2B antagonist
5e () N,N-dimethyl 4′-Fluorophenyl (C4) trans 5-HT2/H1 affinity
(S)-5-Methoxy-N-propyl-... () N-propyl Methoxy (C5) trans-(2S) Undisclosed (likely 5-HT2C-related)
N-Ethyl-5-methoxy... (Target) N-ethyl Methoxy (C5) trans (inferred) Hypothesized 5-HT2C selectivity
Pharmacological Profiles
2.2.1 Receptor Affinity and Selectivity
  • PAT analogs (e.g., 4-(4′-Cl)-PAT): Exhibit reversed stereoselectivity ([+]-trans > [−]-trans) at 5-HT2 receptors compared to the parent PAT, with enhanced potency in rodent models of psychoses and compulsive feeding .
  • (−)-MBP : Demonstrates 5-HT2C agonism (EC50 = 11 nM) and 5-HT2A/2B antagonism (Ki = 20–50 nM), comparable to clozapine in preclinical psychosis models .
  • Halogenated derivatives (e.g., 4-Br, 4-Cl): Show improved blood-brain barrier penetration and receptor selectivity over non-halogenated analogs .
  • Methoxy-substituted analogs (e.g., 5-Methoxy-N-propyl...): Methoxy groups at C5 or C7 are associated with altered metabolic stability and receptor binding kinetics, though specific data for N-ethyl derivatives remain sparse .

Table 2: Receptor Affinity Data for Key Analogs

Compound 5-HT2C (Ki, nM) 5-HT2A (Ki, nM) 5-HT2B (Ki, nM) H1 (Ki, nM) Selectivity Ratio (2C:2A:2B)
PAT 15 120 80 300 1:8:5
(−)-MBP 11 25 50 N/A 1:2.3:4.5
4-(4′-Cl)-PAT 8 90 60 250 1:11:7.5
5-Methoxy-N-propyl N/A N/A N/A N/A N/A
Functional and Behavioral Effects
  • PAT and MBP analogs : Reduce hyperlocomotion in MK-801-induced psychosis models and suppress "binge-eating" in rodents, attributed to 5-HT2C agonism and 5-HT2A antagonism .
  • Stereochemical influence : The trans-(2S,4R) configuration in (−)-MBP enhances 5-HT2C affinity and reduces off-target effects at H1 receptors compared to cis isomers .
  • Methoxy vs. halogen substitutions : Methoxy groups at C5 (as in the target compound) may confer lower metabolic clearance compared to halogenated analogs but could reduce 5-HT2B inverse agonism, a critical feature for avoiding cardiotoxicity .

Biological Activity

N-Ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a compound belonging to the class of tetrahydronaphthalenes. Its molecular formula is C13H19NOC_{13}H_{19}NO with a molecular weight of approximately 205.30 g/mol. This compound has garnered attention due to its potential biological activities and applications in various fields including medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors or enzymes. The compound may modulate the activity of these targets through binding, which can lead to various biological effects. Understanding the precise mechanisms requires detailed studies on its binding affinity and interaction pathways.

Pharmacological Studies

Research has indicated that compounds structurally similar to this compound exhibit a range of pharmacological activities:

Comparative Analysis

A comparative analysis with similar compounds can provide insights into the biological activity of this compound:

Compound NameStructureNotable Activity
N-Methyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amineStructureModerate antimicrobial activity
N-Propyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amineStructureHigher affinity for certain receptors

Synthetic Routes and Preparation

The synthesis of this compound involves several key steps:

  • Formation of Tetrahydronaphthalene Core : Typically achieved via Diels-Alder reactions.
  • Methylation : Introduction of the methoxy group using methyl iodide in the presence of a base.
  • Ethylation : The ethyl group is introduced through alkylation reactions using ethyl halides.

These synthetic methods are critical for producing the compound in sufficient quantities for biological evaluation.

Case Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial properties of tetrahydronaphthalene derivatives found that certain analogues exhibited potent activity against MRSA strains. For example:

CompoundMIC (μg/mL)
Compound A0.98
Compound B3.90

These findings suggest that structural modifications can significantly enhance antimicrobial efficacy .

Case Study 2: Antiproliferative Effects

In another study focusing on antiproliferative activity against cancer cell lines:

CompoundCell LineIC50 (μM)
Compound CA54912.5
Compound DHeLa15.0

This highlights the potential of these compounds in cancer treatment strategies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, and how do reaction conditions influence yield and enantiomeric purity?

  • Methodology : Synthesis typically involves reductive amination or alkylation of a tetrahydronaphthalen-2-amine precursor. For example, Birch reduction of naphthoic acid derivatives followed by Curtius rearrangement and hydrogenolysis can yield the core structure . Temperature (e.g., 60–80°C for alkylation), solvent choice (e.g., THF for LiAlH4 reductions), and chiral resolution techniques (e.g., HPLC with cellulose-based columns) are critical for controlling enantiomeric excess.
  • Key Data : In analogous compounds, yields range from 30–70% depending on substituents, with enantiomeric purity >90% achievable via chiral chromatography .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR (e.g., δ 2.29 ppm for N,N-dimethyl groups in CDCl3) confirm substitution patterns .
  • HPLC : Use chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with solvent systems like MeOH:EtOH:Hexanes (5:5:85) to resolve enantiomers .
  • Melting Point : Determined via differential scanning calorimetry (DSC); analogs such as trans-4-cyclohexyl derivatives show melting points of 137–139°C .

Q. What stability challenges arise during storage and handling of this compound?

  • Methodology : Stability studies under inert atmospheres (N₂/Ar) and low-temperature storage (−20°C) mitigate oxidation of the methoxy and amine groups. LC-MS monitoring over time can detect degradation products (e.g., quinone formation from oxidation) .

Advanced Research Questions

Q. How does the 5-methoxy substitution influence receptor binding affinity compared to non-substituted or fluorinated analogs?

  • Methodology : Radioligand binding assays (e.g., 5-HT1A/5-HT7 receptors) show that methoxy groups enhance steric bulk and hydrogen-bonding potential. For example, (S)-5-methoxy analogs exhibit 10-fold higher 5-HT1A affinity (Ki = 12 nM) vs. non-substituted derivatives . Fluorinated analogs (e.g., 5-fluoro) prioritize lipophilicity but reduce metabolic stability .
  • Data Contradiction : While methoxy improves receptor affinity, it may reduce blood-brain barrier penetration compared to smaller substituents like fluorine .

Q. What in vitro and in vivo models are suitable for studying its neuropharmacological effects?

  • Methodology :

  • In vitro : Primary neuronal cultures or HEK293 cells expressing 5-HT receptors for calcium flux assays .
  • In vivo : Fmr1 knockout mice (FXS/ASD models) for testing anticonvulsant (audiogenic seizure assays) and prosocial effects (three-chamber social interaction tests). Dosing ranges from 1–10 mg/kg (oral) with plasma half-life ~2–4 hours .

Q. How do enantiomers of this compound differ in pharmacological activity?

  • Methodology : Enantiomer-specific activity is assessed via receptor binding (e.g., (S)-enantiomers show higher 5-HT1A affinity) and behavioral assays. For example, (S)-5-(2’-fluorophenyl) analogs reduce repetitive behaviors in mice, while (R)-enantiomers are inactive .

Methodological Challenges and Data Analysis

Q. How can researchers resolve contradictions in reported receptor binding profiles across studies?

  • Approach :

  • Meta-analysis : Compare binding data under standardized conditions (e.g., radioligand concentration, membrane preparation methods).
  • Molecular Dynamics Simulations : Predict binding poses of the methoxy group in 5-HT1A vs. 5-HT7 receptors to explain selectivity differences .
    • Example : Discrepancies in 5-HT2C affinity may arise from assay variations (e.g., GTPγS vs. cAMP assays) .

Q. What computational tools predict metabolic pathways and potential toxicity?

  • Methodology :

  • ADMET Prediction : Software like Schrödinger’s QikProp estimates CYP450 metabolism (e.g., N-dealkylation as a primary pathway).
  • Toxicity Screening : Ames test simulations for mutagenicity and hERG channel binding assays for cardiotoxicity risks .

Tables of Key Data

Property Value/Observation Source
Enantiomeric Resolution HPLC t₁=15.3 min, t₂=17.2 min (Chiralcel OD-H)
5-HT1A Affinity (Ki) 12 nM (S-enantiomer)
Metabolic Stability t₁/₂ = 45 min (human liver microsomes)
Substituent Effects Receptor Affinity Trend
5-Methoxy5-HT1A ↑, 5-HT7 ↑
5-Fluoro5-HT1A ↓, Metabolic Stability ↑
N-Ethyl vs. N-MethylLipophilicity ↑, BBB Penetration ↓

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 2
Reactant of Route 2
N-Ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

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